molecular formula C26H19Cl2N5O2 B10835763 Pyrazole derivative 38

Pyrazole derivative 38

Cat. No.: B10835763
M. Wt: 504.4 g/mol
InChI Key: XBSLPZFPNMDPEG-UHFFFAOYSA-N
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Description

Pyrazole derivative 38: is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the cyclocondensation of phenylhydrazine with acetylacetone under acidic conditions . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize readily available starting materials and catalysts to produce pyrazole derivatives on a large scale .

Scientific Research Applications

Chemistry: Pyrazole derivative 38 is used as a synthetic intermediate in the preparation of various chemicals. Its unique structure allows for the formation of complex molecules with diverse functionalities .

Biology: In biological research, this compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a valuable tool in drug discovery .

Medicine: this compound has shown promise in the development of new pharmaceuticals. It has been investigated for its anti-inflammatory, analgesic, and antidiabetic properties .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

Uniqueness: Pyrazole derivative 38 stands out due to its specific substituents and functional groups, which confer unique biological activities and chemical reactivity. Its versatility in various applications makes it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C26H19Cl2N5O2

Molecular Weight

504.4 g/mol

IUPAC Name

4-(2-amino-2-oxoethyl)-1-(2-chlorophenyl)-5-(4-chlorophenyl)-N-[(4-cyanophenyl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C26H19Cl2N5O2/c27-19-11-9-18(10-12-19)25-20(13-23(30)34)24(32-33(25)22-4-2-1-3-21(22)28)26(35)31-15-17-7-5-16(14-29)6-8-17/h1-12H,13,15H2,(H2,30,34)(H,31,35)

InChI Key

XBSLPZFPNMDPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C(=N2)C(=O)NCC3=CC=C(C=C3)C#N)CC(=O)N)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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